molecular formula C5H10O3 B3054843 1,2-Propanediol, 2-acetate CAS No. 6214-01-3

1,2-Propanediol, 2-acetate

Cat. No.: B3054843
CAS No.: 6214-01-3
M. Wt: 118.13 g/mol
InChI Key: YJNKLTDJZSXVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Propanediol, 2-acetate: is an organic compound with the molecular formula C5H10O3. It is an ester derived from 1,2-propanediol and acetic acid. This compound is used in various industrial applications due to its solvent properties and its role as an intermediate in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Propanediol, 2-acetate can be synthesized through the esterification of 1,2-propanediol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of acetyl chloride or acetic anhydride as acylating agents. The reaction is conducted in the presence of a base such as pyridine to neutralize the hydrochloric acid or acetic acid by-products .

Chemical Reactions Analysis

Types of Reactions: 1,2-Propanediol, 2-acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 1,2-propanediol and acetic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

    Oxidation: Under oxidative conditions, this compound can be converted to corresponding carbonyl compounds.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Hydrolysis: 1,2-Propanediol and acetic acid.

    Transesterification: New ester and alcohol.

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

Scientific Research Applications

1,2-Propanediol, 2-acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-propanediol, 2-acetate involves its hydrolysis to 1,2-propanediol and acetic acid. The 1,2-propanediol can then participate in various metabolic pathways, while acetic acid can be further metabolized in the citric acid cycle. The molecular targets and pathways involved include enzymes such as esterases and dehydrogenases .

Comparison with Similar Compounds

Uniqueness: 1,2-Propanediol, 2-acetate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its dual functionality as both a diol and an ester makes it versatile in synthetic chemistry and industrial applications .

Properties

IUPAC Name

1-hydroxypropan-2-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(3-6)8-5(2)7/h4,6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNKLTDJZSXVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863713
Record name 1,2-Propanediol, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6214-01-3
Record name 1,2-Propanediol, 2-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Propanediol, 2-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Propanediol, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Propanediol, 2-acetate
Reactant of Route 2
Reactant of Route 2
1,2-Propanediol, 2-acetate
Reactant of Route 3
Reactant of Route 3
1,2-Propanediol, 2-acetate
Reactant of Route 4
1,2-Propanediol, 2-acetate
Reactant of Route 5
Reactant of Route 5
1,2-Propanediol, 2-acetate
Reactant of Route 6
1,2-Propanediol, 2-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.